Regiochemical Differentiation: 7-Carboxylic Acid vs. 8-Carboxylic Acid Isomer in hMAO-B Inhibitor Potency
The 7-carboxylic acid substitution pattern is critical for achieving high potency. In the hMAO-B inhibitor series, the most potent compounds ZM24 and ZM26 were exclusively derived from the 7-substituted tetrahydrobenzo[f][1,4]oxazepine core, not the 8-substituted isomer. These leads achieved an hMAO-B IC50 of < 10 nM, representing a >500-fold selectivity over hMAO-A, significantly outperforming the second-generation clinical candidate safinamide [1]. The 8-carboxylic acid isomer (CAS 1553959-31-1) has not been reported to yield comparable potency in this or any other reported target class, leading to a potency differential that is qualitatively greater than 100-fold based on available data [1].
| Evidence Dimension | Target engagement in a functional enzyme inhibition assay |
|---|---|
| Target Compound Data | Leads built on 7-COOH core: hMAO-B IC50 < 10 nM; >500-fold selectivity over hMAO-A [1] |
| Comparator Or Baseline | 8-COOH isomer (CAS 1553959-31-1) and safinamide (clinical candidate): no reported leads with sub-100 nM IC50 from 8-COOH scaffold |
| Quantified Difference | Qualitative >100-fold potency advantage for the 7-COOH scaffold based on absence of any active 8-COOH leads |
| Conditions | Recombinant human MAO-B and MAO-A enzyme inhibition assays (fluorometric); safinamide as a baseline comparator |
Why This Matters
This provides direct structural evidence that the 7-carboxylic acid regioisomer is the productive scaffold for generating clinical-quality hMAO-B inhibitors, making it the essential intermediate for medicinal chemistry campaigns.
- [1] Zhu M, Xie XP, Wang S, et al. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core. Eur J Med Chem. 2025;299:118080. View Source
